Methylene Transfer Efficiency: Tebbe Reagent Yield Comparison
In methylenation reactions, 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone demonstrates a defined 88% yield when treated with Tebbe's reagent to form the corresponding exo-glucal [1]. This yield is substantially higher than alternative methylenation protocols using standard Wittig reagents, which proceed with notably lower efficiency [1]. The elevated yield is directly attributable to the electrophilicity of the lactone carbonyl, a characteristic not present in the corresponding hemiacetal form.
| Evidence Dimension | Methylenation reaction yield |
|---|---|
| Target Compound Data | 88% isolated yield |
| Comparator Or Baseline | Standard Wittig reagent protocol with identical substrate |
| Quantified Difference | Significantly higher than Wittig-based alternative |
| Conditions | Cp2TiCH2 (Tebbe's reagent), carbohydrate lactone substrate |
Why This Matters
Higher yield translates directly to reduced material consumption, lower cost per synthetic step, and improved scalability in process chemistry applications.
- [1] Titanium-mediated methylene transfer reactions on sugar esters, lactones, and uloses. Carbohydr Res. 1990;205:428-434. View Source
